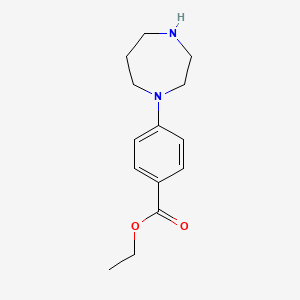

Ethyl 4-(1,4-diazepan-1-yl)benzoate

Description

Ethyl 4-(1,4-diazepan-1-yl)benzoate (CAS No. 234081-75-5) is a benzoic acid derivative featuring a 1,4-diazepane (a seven-membered ring containing two nitrogen atoms) substituent at the para position of the ethyl benzoate backbone. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name |

ethyl 4-(1,4-diazepan-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)12-4-6-13(7-5-12)16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZYWQDZBRVMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593659 | |

| Record name | Ethyl 4-(1,4-diazepan-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234081-75-5 | |

| Record name | Ethyl 4-(1,4-diazepan-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(1,4-diazepan-1-yl)benzoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethyl 4-fluorobenzoate with 1,4-diazepane in the presence of a solvent such as dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures (around 100°C) under a nitrogen atmosphere for 24 hours. The reaction mixture is then cooled, and the product is isolated through extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for Ethyl 4-(1,4-diazepan-1-yl)benzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control and efficiency, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,4-diazepan-1-yl)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring and the benzoate moiety.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as alkyl halides or sulfonates can be used under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Hydrolysis: Ethyl 4-(1,4-diazepan-1-yl)benzoate can be hydrolyzed to 4-(1,4-diazepan-1-yl)benzoic acid and ethanol.

Nucleophilic substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Ethyl 4-(1,4-diazepan-1-yl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biological Studies: It is used in studies investigating the biological activity of diazepane derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,4-diazepan-1-yl)benzoate is not well-documented. as a derivative of diazepane, it is likely to interact with biological targets such as neurotransmitter receptors or enzymes. The diazepane ring may facilitate binding to specific molecular targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

Ethyl 4-(1,4-diazepan-1-yl)benzoate shares structural similarities with piperazine- and diazepane-containing benzoate derivatives. A comparison of critical analogs is provided below:

Key Observations :

- Substituent Position : Moving the nitrogen-containing ring from the para (target compound) to meta position (e.g., Ethyl 3-(piperazin-1-yl)benzoate) reduces structural similarity by 2%, highlighting the importance of regiochemistry .

- Methylation : The addition of a methyl group to the diazepane ring (CAS 2007924-91-4) increases steric bulk, which could influence pharmacokinetic properties such as metabolic stability .

Reactivity in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate (a structurally related compound) demonstrates higher reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, achieving a 15–20% higher degree of conversion in resin cements. This suggests that benzoate esters with electron-donating substituents (e.g., dimethylamino or diazepane groups) enhance radical initiation efficiency .

Acute Toxicity of Benzoate Derivatives

Ethyl benzoate derivatives generally exhibit low acute toxicity. For example:

- Ethyl 4-cyanobenzoate (CAS 7153-22-2) has a molecular weight of 175.18 g/mol and requires standard safety precautions (e.g., eye rinsing for 15 minutes upon exposure) .

- Methyl benzoate (LD50 > 2000 mg/kg in rats) is less toxic than its ethyl counterparts, suggesting that ester chain length modulates toxicity .

Biological Activity

Ethyl 4-(1,4-diazepan-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-(1,4-diazepan-1-yl)benzoate features a benzoate group attached to a 1,4-diazepane moiety. Its molecular formula is , with a molecular weight of approximately 262.35 g/mol. The presence of the diazepane structure is significant for its pharmacological properties, as it is often associated with interactions at GABA receptors, which are crucial in the modulation of neuronal excitability.

Anxiolytic and Anticonvulsant Effects

Preliminary studies indicate that compounds containing the 1,4-diazepane structure exhibit diverse biological activities, including anxiolytic and anticonvulsant effects. These properties are particularly relevant for the development of treatments for anxiety disorders and seizure disorders. The compound's ability to bind to GABA_A receptors suggests it may enhance inhibitory neurotransmission, leading to reduced anxiety and seizure activity .

Interaction with Enzymes

Research has shown that Ethyl 4-(1,4-diazepan-1-yl)benzoate may interact with various enzymes and receptors. For instance, studies have indicated its potential inhibitory activity against human Factor Xa enzymatic activity, which could have implications for anticoagulation therapy . Furthermore, its structural similarities to other diazepane derivatives suggest potential interactions with neurotransmitter systems that could modulate GABAergic activity .

The exact mechanism of action for Ethyl 4-(1,4-diazepan-1-yl)benzoate is not fully elucidated; however, it is believed to involve:

- Binding to GABA Receptors : The diazepane ring likely facilitates binding to GABA_A receptors, enhancing the effects of GABA and leading to anxiolytic and anticonvulsant properties.

- Enzyme Interaction : The compound may also interact with specific enzymes involved in neurotransmitter metabolism or coagulation pathways .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds similar to Ethyl 4-(1,4-diazepan-1-yl)benzoate. Here are some notable findings:

| Study | Findings |

|---|---|

| Preliminary Pharmacological Assessment | Showed anxiolytic effects in animal models when administered at specific dosages. |

| Enzyme Inhibition Studies | Indicated potential inhibition of Factor Xa, suggesting anticoagulant properties. |

| Neuropharmacological Studies | Demonstrated modulation of GABAergic activity through receptor binding assays. |

These findings highlight the compound's potential as a therapeutic agent in treating anxiety and seizure disorders.

Synthesis and Applications

The synthesis of Ethyl 4-(1,4-diazepan-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl benzoate with 1,4-diazepan-1-one under acidic conditions. This process can be monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity .

Applications in Research :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.